Rubifolic acid

Description

Properties

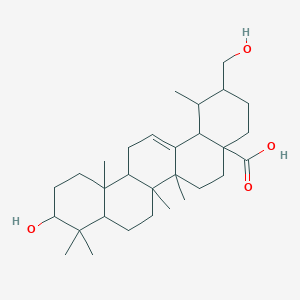

IUPAC Name |

10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18-19(17-31)9-14-30(25(33)34)16-15-28(5)20(24(18)30)7-8-22-27(4)12-11-23(32)26(2,3)21(27)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKZBSRTSLNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating and Purifying Rubifolic Acid from Rubia cordifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating and purifying rubifolic acid, a pentacyclic triterpenoid (B12794562) from Rubia cordifolia. While specific literature detailing the isolation of this compound is limited, this document outlines a comprehensive, scientifically-grounded protocol derived from established methods for the extraction and purification of triterpenoids from Rubia cordifolia and other plant sources.

Introduction to this compound and Rubia cordifolia

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial flowering plant that has been a staple in traditional medicine systems for centuries.[1] Its roots are a rich source of a diverse array of bioactive compounds, including anthraquinones, naphthoquinones, iridoids, and triterpenoids.[1] Among these, this compound, a pentacyclic triterpenoid of the ursane (B1242777) type, has garnered interest for its potential pharmacological activities. Triterpenoids from Rubia species have been investigated for various biological effects, making their efficient isolation and purification a critical step in drug discovery and development.

Data Presentation: Extraction Yields

The efficiency of the initial extraction is highly dependent on the solvent system used. The selection of an appropriate solvent is crucial for maximizing the yield of the target compound class. Below is a summary of extraction yields from the roots of Rubia cordifolia using various solvents.

| Solvent System | Plant Part | Extraction Method | Yield (% w/w) | Reference |

| Methanol (B129727) | Roots | Not Specified | 14.18 | [2] |

| Dichloromethane (B109758) | Roots | Serial Exhaustive | 5.60 | [3] |

| Hexane | Roots | Serial Exhaustive | 1.50 | [3] |

| Ethyl Acetate | Roots | Serial Exhaustive | 1.20 | |

| Ethanol | Roots | Serial Exhaustive | 1.10 | |

| 90% Ethanol | Leaves | Soxhlet | 7.16 | |

| Chloroform/Methanol (1:1) | Root Bark | Successive | 9.5 | |

| Methanol | Root Bark | Successive | 3.6 |

Experimental Protocols

The following sections detail a plausible, multi-step protocol for the isolation and purification of this compound from the roots of Rubia cordifolia. This protocol is inferred from successful methodologies reported for the isolation of other triterpenoids from this plant.

Plant Material and Pre-processing

-

Collection and Identification : The roots of Rubia cordifolia should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Pulverization : The collected roots are washed thoroughly to remove any adhering soil and foreign matter. They are then shade-dried at room temperature for an extended period (e.g., 10-15 days) to prevent the degradation of thermolabile compounds. The dried roots are then pulverized into a coarse powder using a mechanical grinder.

Extraction

The extraction process aims to isolate the desired class of compounds from the plant matrix. Based on the literature, a serial exhaustive extraction using solvents of increasing polarity is an effective approach.

-

Defatting : The powdered root material is first extracted with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes. This can be performed using a Soxhlet apparatus or by maceration with intermittent shaking for 24-48 hours. This step is crucial as it reduces interference from lipophilic compounds in subsequent purification stages.

-

Triterpenoid Extraction : After defatting, the plant residue is air-dried and then extracted with a solvent of intermediate polarity, such as dichloromethane or chloroform, which are effective in extracting triterpenoids. The extraction should be carried out exhaustively (e.g., 3 x 24 hours) to ensure maximum recovery.

-

Concentration : The collected extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Purification

A multi-step chromatographic approach is typically necessary to purify this compound from the complex crude extract.

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh) is a commonly used adsorbent for the separation of triterpenoids.

-

Mobile Phase : A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate. For acidic triterpenoids like this compound, the addition of a small percentage of acetic acid or formic acid to the mobile phase can improve resolution and reduce tailing.

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). TLC plates are typically visualized using an anisaldehyde-sulfuric acid spray reagent followed by heating, which gives characteristic colors for triterpenoids. Fractions with similar TLC profiles are pooled together.

For final purification to achieve high purity, preparative HPLC is often employed.

-

Column : A reversed-phase C18 column is a suitable choice for the separation of triterpenoids.

-

Mobile Phase : A gradient system of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid), is typically used.

-

Detection : A UV detector is commonly used, with the wavelength set to a range where triterpenoids exhibit some absorbance (typically in the lower UV range, e.g., 210 nm).

-

Fraction Collection : Fractions corresponding to the peak of interest are collected, and the solvent is removed under vacuum to yield the purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, extracts from Rubia cordifolia have been shown to modulate several key signaling pathways implicated in inflammation and cancer. It is plausible that this compound contributes to these effects.

One such pathway is the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. Another relevant pathway is the Wnt signaling pathway, which is involved in cell proliferation and differentiation.

The diagram below depicts a simplified overview of the crosstalk between these pathways, which may be influenced by compounds present in Rubia cordifolia extracts.

Conclusion

This technical guide provides a robust framework for the isolation and purification of this compound from Rubia cordifolia. The presented protocol, while inferred from related methodologies, offers a scientifically sound starting point for researchers. Further optimization of extraction solvents, chromatographic conditions, and purification techniques may be necessary to achieve high yields and purity. The elucidation of the specific biological activities and molecular targets of purified this compound will be a critical next step in realizing its therapeutic potential.

References

Spectroscopic Profile of Rubifolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubifolic acid, a naturally occurring pentacyclic triterpenoid (B12794562). Identified as 3β,30-dihydroxy-urs-12-ene-28-oic acid, and synonymous with 30-hydroxyursolic acid, this compound has been isolated from medicinal plants such as Rubia cordifolia.[1] This document presents its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for its characterization, and includes a visual representation of the analytical workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to a pentacyclic ursane-type triterpenoid skeleton. The key differentiating features from its parent compound, ursolic acid, are the signals associated with the additional hydroxyl group at the C-30 position.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.20 | dd | 11.0, 5.0 |

| H-12 | ~5.25 | t | 3.5 |

| H-30 | ~3.40 and ~3.70 | d (AB system) | ~11.0 |

| Methyl Protons (s) | 0.75 - 1.20 | s | - |

| Other CH, CH₂ | 0.80 - 2.50 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-12 | ~125.0 |

| C-13 | ~138.0 |

| C-28 (COOH) | ~180.0 |

| C-30 (CH₂OH) | ~65.0 |

| Methyl Carbons | 15.0 - 30.0 |

| Other sp³ Carbons | 15.0 - 60.0 |

| Other sp² Carbons | - |

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is typically employed for accurate mass measurements.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 473.3579 | To be determined |

| [M+Na]⁺ | 495.3398 | To be determined |

| [M-H]⁻ | 471.3423 | To be determined |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound from a plant source.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., roots of Rubia cordifolia) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative thin-layer chromatography (TLC).

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique.

-

Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Data-dependent acquisition can be used to obtain MS/MS fragmentation data for structural confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

References

The Pharmacological Landscape of Rubifolic Acid: A Technical Overview for Researchers

Executive Summary

Rubifolic acid, a naturally occurring pentacyclic triterpenoid, has been identified as a constituent of several medicinal plants, most notably Rubia cordifolia. Also known as 30-hydroxyursolic acid, this compound belongs to the ursane (B1242777) family of triterpenoids, which are recognized for their diverse pharmacological activities. This technical guide synthesizes the current, albeit limited, publicly available scientific information on the pharmacological properties of this compound. Due to a scarcity of research focused specifically on the isolated compound, this document also draws upon data from its parent compound, ursolic acid, and extracts from plants in which this compound is found, such as Rubia cordifolia and Randia siamensis. The information herein aims to provide a foundational understanding for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a derivative of ursolic acid, characterized by an additional hydroxyl group at the C-30 position. Its chemical structure is 3β,30-dihydroxy-urs-12-ene-28-oic acid. Found in plants with a history of use in traditional medicine, this compound is presumed to contribute to the therapeutic effects of these botanicals. The primary reported activities associated with plant extracts containing this compound and its parent compound, ursolic acid, include anti-inflammatory, anticancer, and antioxidant effects.

Pharmacological Properties

The pharmacological profile of this compound is not extensively documented for the pure compound. However, studies on related compounds and plant extracts provide insights into its potential therapeutic activities.

Anti-Inflammatory and Anti-Allergic Activity

Extracts of plants containing this compound and its saponins (B1172615) have demonstrated anti-inflammatory and anti-allergic properties.[1] While specific quantitative data for this compound is not available, the general mechanisms of ursolic acid derivatives involve the inhibition of inflammatory mediators.

Table 1: Anti-Inflammatory and Anti-Allergic Activity Data (Related Compounds and Extracts)

| Compound/Extract | Assay | Model | Key Findings | Reference |

| Ursolic Acid Derivative (UA-1) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC50 of 2.2 ± 0.4 µM | [2] |

| Ursolic Acid | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC50 of 17.5 ± 2.0 µM | [2] |

| Randia dumetorum Methanol (B129727) Extract | Milk-induced leucocytosis and eosinophilia | Mice | Significant inhibition of leucocytosis and eosinophilia | [1] |

| Randia dumetorum Methanol Extract | Passive paw anaphylaxis | Rats | Significant inhibition of paw edema | [1] |

Anticancer Activity

Ursolic acid and its derivatives are well-documented for their anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifactorial, including the induction of apoptosis and inhibition of proliferation. While direct data for this compound is lacking, it is plausible that it shares similar activities.

Table 2: Anticancer Activity of Ursolic Acid and Its Derivatives

| Compound | Cell Line(s) | Activity | IC50 Value(s) | Reference |

| Ursolic Acid | HepG2 (Liver) | Cytotoxicity | 5.40 µM | |

| Ursolic Acid Derivative (Compound 16) | 518A2, A2780, A549, FaDu, HT29, MCF-7 | Cytotoxicity | 2.5 - 6.4 µM | |

| Ursolic Acid | HeLa, HT-29, MCF-7 | Cytotoxicity | 10 µM, 10 µM, 20 µM | |

| Betulinic and Ursolic Acid Derivatives | MCF-7, HCT-116, TET21N | Cytotoxicity | Ranged from 0.70 µM to >20 µM |

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on its parent compound, ursolic acid, and plant extracts containing it. The antioxidant activity of a methanol extract from Randia dumetorum, which contains 30-hydroxyursolic acid saponin, has been reported, though a specific value for the isolated compound is not provided.

Table 3: Antioxidant Activity of Ursolic Acid

| Compound | Assay | Key Findings | Reference |

| Ursolic Acid | DPPH Radical Scavenging | EC50 = 47.0 mM |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of pure this compound are not available in the public domain. However, based on studies of related compounds and extracts, the following methodologies are commonly employed.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells of interest are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not yet established. However, research on ursolic acid and extracts from Rubia cordifolia suggests potential involvement of key pathways in inflammation and cancer. Ursolic acid has been shown to suppress the NF-κB, AP-1, and NF-AT signaling pathways, which are critical in the inflammatory response.

Experimental Workflow for In Vitro Anti-Inflammatory Assay.

Proposed Anti-Inflammatory Signaling Pathway of this compound.

Future Directions

The current body of scientific literature indicates that this compound is a promising natural compound with potential therapeutic applications. However, to fully elucidate its pharmacological properties and mechanism of action, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In-depth Pharmacological Screening: Systematic in vitro and in vivo studies to determine the specific anti-inflammatory, anticancer, and antioxidant activities of the pure compound, including the determination of IC50/EC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to evaluate its potential as a drug candidate.

Conclusion

This compound, or 30-hydroxyursolic acid, stands as a molecule of interest within the realm of natural product drug discovery. While its direct pharmacological profile is yet to be extensively characterized, the activities of its parent compound, ursolic acid, and the plant extracts in which it is found, suggest a promising therapeutic potential, particularly in the areas of inflammation and cancer. This technical guide has summarized the currently available information and highlighted the significant knowledge gaps that need to be addressed by future research. The scientific community is encouraged to undertake further investigation into this compound to unlock its full therapeutic potential.

References

The Enigmatic Pathway of Rubifolic Acid: A Technical Guide to a Novel Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubifolic acid, a triterpenoid (B12794562) with the molecular formula C30H48O4, has been identified and isolated from medicinal plants such as Galium verum and Rubia cordifolia[1][2][3]. Despite its discovery, the precise biosynthetic pathway of this compound in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway, drawing upon the established principles of triterpenoid biosynthesis in plants. It is designed to serve as a foundational resource for researchers seeking to investigate this novel compound and its potential therapeutic applications. This document outlines the likely enzymatic steps, precursor molecules, and potential intermediates involved in the formation of the this compound backbone. Furthermore, it details common experimental protocols and quantitative analysis techniques that are essential for the characterization of such metabolic pathways.

Introduction to this compound

This compound is a specialized metabolite classified as a triterpenoid[1]. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. These compounds exhibit a wide range of biological activities and have been a rich source for drug discovery. The presence of this compound in plants of the Rubiaceae family, known for producing a plethora of bioactive molecules, suggests its potential pharmacological significance[3]. Understanding its biosynthesis is a critical step towards harnessing its full potential through metabolic engineering or synthetic biology approaches.

The Hypothesized Biosynthetic Pathway of this compound

While the specific enzymes and intermediates for this compound biosynthesis have not been experimentally verified, a putative pathway can be constructed based on the well-established route of triterpenoid synthesis in plants. The pathway can be broadly divided into three key stages:

-

Formation of the Isoprene Precursor: The journey begins with the synthesis of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol and mitochondria, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

-

Assembly of the Triterpenoid Backbone: IPP and DMAPP are sequentially condensed to form the C30 precursor, squalene. This process is catalyzed by a series of prenyltransferases. Squalene is then epoxidized to 2,3-oxidosqualene (B107256), a crucial branch-point intermediate. The cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons. The specific OSC involved will determine the foundational structure of this compound.

-

Tailoring and Modification: Following the formation of the basic triterpenoid scaffold, a series of post-cyclization modifications occur. These reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), glycosyltransferases (GTs), and acyltransferases, introduce functional groups (e.g., hydroxyl, carboxyl, sugar moieties) to the backbone, ultimately yielding the final structure of this compound.

Key Precursors and Intermediates

The biosynthesis of this compound is hypothesized to proceed through the following key molecules:

| Molecule | Chemical Formula | Role in Pathway |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | The fundamental five-carbon building block of isoprenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | Isomer of IPP, acts as the initial primer for isoprenoid chain elongation. |

| Geranyl Pyrophosphate (GPP) | C10H20O7P2 | A C10 intermediate formed from the condensation of IPP and DMAPP. |

| Farnesyl Pyrophosphate (FPP) | C15H28O7P2 | A C15 intermediate formed from the condensation of GPP and IPP. |

| Squalene | C30H50 | A C30 linear hydrocarbon, the direct precursor to triterpenoids. |

| 2,3-Oxidosqualene | C30H50O | The cyclization precursor for the formation of the triterpenoid skeleton. |

| Triterpenoid Backbone (e.g., Dammarane, Lupeol, etc.) | Varies | The initial cyclic structure formed by the action of an oxidosqualene cyclase. |

Visualization of the Hypothesized Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound, from the central isoprenoid precursors to the final tailored molecule.

Figure 1. Hypothesized biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The characterization of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify the genes encoding the enzymes involved in this compound biosynthesis.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from Rubia cordifolia or Galium verum that are actively producing this compound, alongside control tissues with low or no production.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high-producing and low-producing tissues.

-

Annotate DEGs against plant protein databases to identify candidate genes encoding oxidosqualene cyclases, P450s, glycosyltransferases, and other relevant enzymes.

-

Perform co-expression analysis to identify clusters of genes that are coordinately regulated with known triterpenoid pathway genes.

-

Functional Characterization of Candidate Enzymes

Objective: To verify the enzymatic function of candidate genes identified through transcriptomics.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Oxidosqualene Cyclases: Incubate the purified enzyme with 2,3-oxidosqualene and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid backbone.

-

P450s and other modifying enzymes: Incubate the purified enzyme with the putative triterpenoid substrate and necessary co-factors (e.g., NADPH for P450s). Analyze the products by LC-MS to detect modifications such as hydroxylation.

-

In Vivo Pathway Validation

Objective: To confirm the role of a candidate gene in this compound biosynthesis within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

-

VIGS Construct Preparation: Clone a fragment of the target gene into a VIGS vector (e.g., pTRV2).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Rubia cordifolia plants.

-

Metabolite Analysis: After a period of incubation to allow for gene silencing, extract metabolites from the silenced and control plants.

-

Quantification: Quantify the levels of this compound and its precursors using LC-MS. A significant reduction in this compound accumulation in the silenced plants would confirm the gene's involvement in the pathway.

Quantitative Data (Hypothetical)

As the biosynthetic pathway of this compound is yet to be fully elucidated, specific quantitative data is not available. The following table presents hypothetical kinetic parameters for a key enzyme class, oxidosqualene cyclases, based on data from related triterpenoid biosynthetic pathways. This serves as an example of the type of data that would be generated during pathway characterization.

| Enzyme (Hypothetical) | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| RcOSC1 | 2,3-Oxidosqualene | 15 | 0.5 | Rubia cordifolia |

| GvOSC1 | 2,3-Oxidosqualene | 25 | 0.2 | Galium verum |

Logical Workflow for Pathway Discovery

The process of elucidating a novel biosynthetic pathway follows a logical progression of experimental steps.

Figure 2. Logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting frontier in plant specialized metabolism. While this guide outlines a hypothesized pathway and a clear experimental roadmap, significant research is required to fully characterize the enzymes, intermediates, and regulatory mechanisms involved. Future efforts should focus on:

-

Genome Sequencing: Obtaining a high-quality genome sequence for Rubia cordifolia or Galium verum will greatly facilitate gene discovery and characterization.

-

Proteomics and Metabolomics: Integrated 'omics' approaches will provide a more comprehensive understanding of the pathway and its regulation.

-

Metabolic Engineering: Once the pathway is elucidated, there is potential to engineer plants or microbial hosts for enhanced production of this compound for therapeutic applications.

This technical guide provides the necessary framework for researchers to embark on the exciting journey of unraveling the biosynthetic pathway of this compound, a potentially valuable natural product.

References

Unraveling the Enigma of Rubifolic Acid: A Technical Overview of a Triterpenoid with Therapeutic Potential

For Immediate Release

Shanghai, China – December 1, 2025 – While the precise molecular mechanisms of Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from plants of the Rubiaceae family such as Rubia cordifolia and Galium verum, remain largely uncharacterized in dedicated scientific literature, its chemical classification and the known biological activities of its source plants and related compounds provide a foundational understanding of its potential therapeutic actions. This technical guide synthesizes the available information, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and potential avenues for future investigation.

This compound, with the chemical formula C30H48O4 and CAS number 80489-65-2, belongs to the vast and structurally diverse class of triterpenoids. Triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. The therapeutic potential of extracts from Rubia cordifolia, in which this compound is a constituent, has been recognized in traditional medicine and is the subject of modern scientific inquiry, particularly in the context of inflammatory diseases like rheumatoid arthritis.

Postulated Mechanism of Action: An Extrapolation from Related Compounds

Given the absence of specific studies on this compound's mechanism of action, we can extrapolate potential pathways based on the activities of other pentacyclic triterpenoids and extracts of Rubia cordifolia.

Anti-inflammatory and Immunomodulatory Pathways:

Extracts from Rubia cordifolia have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] It is plausible that this compound contributes to these effects. The primary signaling pathways implicated in the anti-inflammatory action of related triterpenoids and plant extracts from the Rubiaceae family include:

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many triterpenoids are known to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Inhibition of MAPK phosphorylation is a common mechanism for the anti-inflammatory effects of natural products.[3]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Extracts from Rubia cordifolia have been observed to inhibit the IL-6/JAK2/STAT3 pathway.[1]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that triggers the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dual inhibition of the NLRP3 inflammasome and the IL-6/JAK2/STAT3 pathway has been demonstrated for Rubia cordifolia extracts.[1]

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of related compounds.

Quantitative Data and Experimental Protocols: A Call for Further Research

A critical gap in the current understanding of this compound is the lack of quantitative data from dedicated experimental studies. To fully elucidate its mechanism of action, a series of in vitro and in vivo experiments are necessary. The following table outlines suggested experimental approaches and the type of quantitative data that would be invaluable to the scientific community.

| Experimental Approach | Objective | Key Methodologies | Quantitative Data to be Generated |

| In Vitro Anti-inflammatory Assays | To determine the direct anti-inflammatory effects of this compound. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary immune cells. | IC50 values for the inhibition of NO production (Griess assay), and pro-inflammatory cytokines (ELISA for TNF-α, IL-6, IL-1β). |

| Western Blot Analysis | To investigate the effect of this compound on key signaling proteins. | Treatment of cells with this compound followed by stimulation and analysis of protein phosphorylation. | Densitometric analysis of phosphorylated vs. total protein levels for key targets (e.g., p-p65/p65, p-IκBα/IκBα, p-ERK/ERK, p-JNK/JNK, p-p38/p38, p-STAT3/STAT3). |

| Reporter Gene Assays | To confirm the inhibition of transcription factor activity. | Transfection of cells with reporter plasmids (e.g., NF-κB luciferase reporter). | Luciferase activity measurements to quantify the inhibition of NF-κB or other transcription factor activity. |

| In Vivo Models of Inflammation | To assess the therapeutic efficacy of this compound in a physiological context. | Carrageenan-induced paw edema in rodents; Collagen-induced arthritis model for rheumatoid arthritis. | Paw volume measurements, arthritis scores, histological analysis of joint inflammation, and cytokine levels in serum and tissue. |

The following workflow diagram outlines a potential experimental approach for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While the current body of scientific literature does not provide a detailed mechanism of action for this compound, its classification as a triterpenoid and its presence in medicinally active plants of the Rubiaceae family strongly suggest a potential role in modulating inflammatory and immune responses. The hypothetical mechanisms outlined in this guide, based on the activities of related compounds, offer a starting point for dedicated research.

Future investigations should focus on isolating pure this compound and subjecting it to rigorous in vitro and in vivo pharmacological testing. Such studies are essential to confirm its biological activities, elucidate its precise molecular targets and signaling pathways, and ultimately unlock its therapeutic potential for the development of novel anti-inflammatory and immunomodulatory agents. The scientific community is encouraged to pursue these avenues of research to fill the existing knowledge gap and explore the full therapeutic promise of this natural compound.

References

- 1. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Underling Mechanisms Exploration of Rubia cordifolia L. Extract Against Rheumatoid Arthritis by Integrating Network Pharmacology and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Rubifolic Acid: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid, a pentacyclic triterpenoid, is a constituent of the plant Rubia cordifolia, commonly known as Indian Madder.[1] This plant has a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine, for a variety of ailments.[2][3] Modern scientific investigations have focused on the extracts of Rubia cordifolia, revealing a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] While much of the research has been conducted on crude extracts, the presence of this compound within these bioactive fractions suggests its potential contribution to the observed therapeutic effects. This technical guide provides a comprehensive review of the available literature on the biological activities associated with Rubia cordifolia and its constituents, with a focus on the implications for this compound. Due to a notable gap in the current scientific literature, this review will primarily feature data from studies on Rubia cordifolia extracts, as research on isolated this compound is limited.

Anti-inflammatory Activity

Extracts of Rubia cordifolia have demonstrated significant anti-inflammatory effects in various experimental models. These effects are attributed to the presence of several bioactive compounds, including triterpenoids like this compound. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity of Rubia cordifolia Extracts

| Extract/Compound | Assay | Model | IC50 / Inhibition | Reference |

| Ethanolic extract of stem | Carrageenan-induced paw edema | Rats | 39.13% inhibition at 40 mg/kg | |

| Water extract | Carrageenan-induced paw edema | Rats | Significant activity at 10 and 20 ml/kg | |

| Isolated Triterpene | Carrageenan-induced edema, cotton pellet granuloma, adjuvant-induced arthritis | Rats | Active |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo assay assesses the anti-inflammatory potential of a substance by inducing localized inflammation.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

-

Treatment: The test substance (e.g., Rubia cordifolia extract) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally prior to carrageenan injection.

-

Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

dot

Antioxidant Activity

The antioxidant properties of Rubia cordifolia extracts have been well-documented, suggesting a role in mitigating oxidative stress-related diseases. Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to possess antioxidant capabilities. These compounds can act as free radical scavengers and may also chelate metal ions involved in radical-generating reactions.

Quantitative Data on Antioxidant Activity of Rubia cordifolia Extracts

| Extract | Assay | IC50 Value (µg/mL) | Reference |

| Methanol extract of root | DPPH Scavenging | Not specified, but showed activity | |

| Ethanol extract of root | DPPH Scavenging | Not specified, but showed activity | |

| Aqueous extract of root | DPPH Scavenging | Not specified, but showed activity | |

| Methanol extract of root | Hydrogen Peroxide Scavenging | Not specified, but showed activity | |

| Methanol extract of root | Nitric Oxide Scavenging | Not specified, but showed activity |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to evaluate the free radical scavenging activity of a compound.

-

Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved in the same solvent at various concentrations.

-

Reaction: The test compound solution is mixed with the DPPH solution. A standard antioxidant, such as ascorbic acid, is used as a positive control.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals, is then determined.

dot

Anticancer Activity

Extracts from Rubia cordifolia have shown cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. While specific compounds like mollugin (B1680248) and purpurin (B114267) have been more extensively studied for their anticancer effects, the presence of this compound in active fractions suggests it may also play a role.

Quantitative Data on Anticancer Activity of Rubia cordifolia Extracts

| Extract | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Methanol extract of root | HepG2 (Liver Cancer) | MTT | Showed highest cytotoxicity among tested extracts | |

| Methanol extract of root | HeLa (Cervical Cancer) | MTT | Active | |

| Methanol extract of root | ME-180 (Cervical Cancer) | MTT | Active |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., Rubia cordifolia extract) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathways

The biological activities of Rubia cordifolia extracts are mediated through the modulation of various signaling pathways. For instance, some constituents have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. Other studies suggest an impact on pathways involving STAT1, CXCL9, and CXCL10, which are crucial in inflammatory and autoimmune responses. The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, has also been identified as a target.

dot

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of Rubia cordifolia extracts in the realms of inflammation, oxidative stress, and cancer. This compound, as a known constituent of this plant, is likely a contributor to these biological activities. However, a significant knowledge gap exists regarding the specific bioactivities of isolated this compound.

Future research should prioritize the isolation and purification of this compound to enable a thorough investigation of its individual pharmacological properties. Determining the IC50 values of pure this compound in various anti-inflammatory, antioxidant, and anticancer assays is a critical next step. Furthermore, elucidating the specific molecular mechanisms and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential and pave the way for its possible development as a novel drug candidate. Such focused research will be invaluable to scientists and professionals in the field of drug discovery and development.

References

Phytochemical Analysis of Plants Containing Rubifolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of plants known to contain Rubifolic acid, a pentacyclic triterpenoid (B12794562) of interest for its potential pharmacological activities. The primary plant sources identified in the scientific literature are Rubia cordifolia L. and Galium verum L. This document outlines the phytochemical composition of these plants, details experimental protocols for the analysis of their constituents, and explores the biological signaling pathways modulated by their extracts.

Phytochemical Composition

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a rich source of a diverse array of secondary metabolites. Its chemical constituents include anthraquinones, naphthoquinones, iridoids, bicyclic hexapeptides, and triterpenoids.[1] Among the pentacyclic triterpenes, this compound has been identified as a notable compound.[2] Similarly, Galium verum, also known as Lady's Bedstraw, has been found to contain this compound along with other terpenoids, flavonoids, and iridoids.[1][3]

While extensive quantitative analysis has been performed for certain compounds in these plants, such as the anthraquinones rubiadin, alizarin, and purpurin (B114267) in Rubia cordifolia, specific quantitative data for this compound is not extensively reported in the current body of literature. The tables below summarize the quantitative data available for major phytochemicals in Rubia cordifolia and Galium species.

Table 1: Quantitative Phytochemical Analysis of Rubia cordifolia

| Phytochemical | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |

| Rubiadin | Roots | Methanol (B129727) | RP-HPLC | Variable (geographically dependent) | [4] |

| Alizarin | Roots | Ethyl acetate | RP-HPLC | Variable (geographically dependent) | |

| Purpurin | Roots | Ethyl acetate | RP-HPLC | Variable (geographically dependent) | |

| Total Phenolics | Leaves | Ethanol | Spectrophotometry | 9.726 ± 0.572 µ g/100 µg gallic acid equivalent | |

| Total Flavonoids | Leaves | Ethanol | Spectrophotometry | - |

Table 2: Quantitative Phytochemical Analysis of Galium Species

| Phytochemical | Plant Species | Plant Part | Analytical Method | Concentration (µg/g) | Reference |

| Asperuloside | Galium verum | Blossoms and Herb | HPLC-DAD-MS/MS | Most abundant compound | |

| Asperulosidic acid | Galium aparine | Herb | HPLC-DAD-MS/MS | Most abundant compound | |

| Chlorogenic acid | Galium mollugo | Herb | HPLC-DAD-MS/MS | Most abundant compound |

Experimental Protocols

General Protocol for the Quantification of Pentacyclic Triterpenoids (including this compound)

1. Extraction of Triterpenoids from Plant Material:

-

Sample Preparation: Air-dry the plant material (roots of Rubia cordifolia or aerial parts of Galium verum) at room temperature and grind into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material.

-

Perform extraction with a suitable solvent. A common method is pressurized liquid extraction (PLE) or Soxhlet extraction with a solvent such as methanol or a chloroform/methanol mixture (1:1).

-

Alternatively, ultrasonic-assisted extraction can be used for faster extraction times.

-

Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.

-

-

Sample Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.

-

2. UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm), is suitable for the separation of triterpenoids.

-

Mobile Phase: A gradient elution using a binary solvent system is typically employed.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar triterpenoids.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UPLC systems.

-

Column Temperature: Maintain the column at a constant temperature, typically around 40°C, to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. For triterpenoic acids like this compound, negative ion mode is often preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound and an internal standard.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve the best signal for the analyte.

-

3. Quantification:

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Internal Standard: Use a structurally similar compound that is not present in the plant extract as an internal standard to correct for variations in extraction efficiency and instrument response.

-

Data Analysis: Plot a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the standard solutions. Use this curve to determine the concentration of this compound in the plant extracts.

Signaling Pathways and Biological Activity

Extracts from Rubia cordifolia have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. While the specific effects of isolated this compound are not yet fully elucidated, the activities of the whole extract provide valuable insights into its potential therapeutic applications.

-

CXCL10/CXCL9/STAT1 Signaling Pathway: An extract of Rubia cordifolia has been demonstrated to ameliorate vitiligo by inhibiting the CXCL10/CXCL9/STAT1 signaling pathway. This suggests an immunomodulatory role by attenuating inflammatory responses.

-

Cancer-Related Signaling Pathways: Constituents of Rubia cordifolia, including cyclic hexapeptides and anthraquinones, have been shown to inhibit several cancer-related signaling pathways.

-

Apoptosis and Oxidative Stress: Rubia cordifolia extract has been found to attenuate diabetic neuropathy by inhibiting apoptosis and oxidative stress.

-

NF-κB Signaling Pathway: The anti-inflammatory effects of some Rubia cordifolia constituents are mediated through the inhibition of the NF-κB signaling pathway.

-

Glycerophospholipid and Pyrimidine (B1678525) Metabolism: In the context of rheumatoid arthritis, Rubia cordifolia extract has been shown to modulate glycerophospholipid and pyrimidine metabolism pathways.

Visualizations

Experimental Workflow for Phytochemical Analysis

Caption: Workflow for the extraction and quantification of this compound.

Representative Signaling Pathway Modulated by Rubia cordifolia Extract

Caption: Inhibition of the CXCL10/CXCL9/STAT1 pathway by R. cordifolia.

References

An In-depth Technical Guide to the Acidic Compounds of Rubia cordifolia

A Note on "Rubifolic Acid": The term "this compound" is not a recognized name in the current scientific literature for a compound isolated from Rubia species. This guide will therefore focus on the well-characterized acidic compounds discovered in Rubia cordifolia, a plant rich in diverse phytochemicals. It is plausible that "this compound" is a novel, yet-to-be-published compound, a trivial name not widely adopted, or a misnomer for one of the known constituents.

This technical whitepaper provides a comprehensive overview of the discovery and natural sources of key acidic compounds isolated from Rubia cordifolia. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Rubia cordifolia

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial flowering plant in the coffee family, Rubiaceae. It is traditionally used in Ayurvedic and Chinese medicine for a variety of ailments. The roots of R. cordifolia are a rich source of a wide array of secondary metabolites, including anthraquinones, naphthoquinones, bicyclic peptides, and triterpenoids. Among these are several acidic compounds that have garnered scientific interest for their potential therapeutic properties.

Key Acidic Compounds from Rubia cordifolia

Rubia cordifolia is a source of numerous acidic compounds, primarily phenolic acids, anthraquinone (B42736) carboxylic acids, and iridoid glycosidic acids. This guide will focus on some of the most significant and well-documented examples.

Discovery and Natural Sources

The chemical investigation of Rubia cordifolia dates back several decades, leading to the isolation and characterization of a multitude of compounds. The acidic constituents are often found as glycosides, which can be hydrolyzed to yield the aglycone.

3.1. Ruberythric Acid

Ruberythric acid is an anthraquinone glycoside that, upon hydrolysis, yields alizarin (B75676) and the disaccharide primeverose. It is one of the principal coloring agents in madder root. Its discovery is historically linked to the efforts to identify the chemical basis for the dyeing properties of Rubia species.

3.2. Munjistin (1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid)

Munjistin is a significant anthraquinone derivative with a carboxylic acid functional group. It has been a subject of phytochemical and pharmacological studies due to its biological activities.

3.3. Asperulosidic Acid

Asperulosidic acid is an iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities. The presence of a carboxylic acid group distinguishes it from the more common asperuloside, also found in Rubia species.

3.4. Phenolic Acids

Like many plants, Rubia cordifolia contains a variety of common phenolic acids, such as vanillic acid. These compounds contribute to the overall antioxidant capacity of the plant extracts.

Quantitative Data Summary

The following table summarizes key quantitative data related to the isolation and characterization of representative acidic compounds from Rubia cordifolia. The values presented are illustrative and can vary based on the specific extraction and analytical methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (% of dry root weight) | Key Spectroscopic Data (¹H NMR, δ in ppm) |

| Munjistin | C₁₅H₈O₆ | 284.22 | 229-231 | 0.1 - 0.5 | 12.1 (s, 1H, -OH), 11.9 (s, 1H, -OH), 8.3-7.8 (m, 4H, aromatic) |

| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-213 | Variable | 9.8 (s, 1H, -COOH), 7.5-6.9 (m, 3H, aromatic), 3.9 (s, 3H, -OCH₃) |

| Asperulosidic Acid | C₁₈H₂₄O₁₂ | 432.38 | 130-132 | Variable | 7.4 (d, 1H, J=1.2 Hz, H-3), 5.8 (d, 1H, J=5.6 Hz, H-1), 4.7 (d, 1H, J=7.8 Hz, Glc H-1') |

Experimental Protocols

5.1. General Extraction and Isolation of Acidic Compounds from Rubia cordifolia

The following is a generalized protocol for the extraction and isolation of acidic compounds from the roots of Rubia cordifolia. Specific conditions may be optimized for the target compound.

-

Preparation of Plant Material: Dried and powdered roots of Rubia cordifolia are used as the starting material.

-

Extraction: The powdered root material is subjected to Soxhlet extraction or maceration with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The acidic compounds are typically enriched in the ethyl acetate and n-butanol fractions.

-

Acid-Base Extraction (for enrichment of acidic compounds): The organic fraction (e.g., ethyl acetate) is dissolved in a suitable solvent and extracted with an aqueous basic solution (e.g., 5% sodium bicarbonate). The aqueous layer is then acidified (e.g., with 2N HCl) to precipitate the acidic compounds, which are then re-extracted into an organic solvent.

-

Chromatographic Purification: The enriched acidic fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-hexane.

-

Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

6.1. Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of acidic compounds from Rubia cordifolia.

6.2. Logical Relationship of Compound Classes in Rubia cordifolia

In Silico Docking of Rubifolic Acid: A Technical Guide to Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential findings from in silico molecular docking studies of Rubifolic acid with key target proteins implicated in various pathologies. Drawing upon established computational protocols and research on analogous compounds from Rubia cordifolia, this document outlines a robust framework for investigating the therapeutic potential of this compound.

Introduction to this compound and In Silico Docking

This compound, a triterpenoid (B12794562) with the chemical formula C30H48O4, is a natural compound isolated from plants of the Rubia genus.[1][2][3] The therapeutic potential of compounds from Rubia cordifolia has been noted, particularly in the context of cancer and inflammation. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in drug discovery for identifying potential therapeutic targets and elucidating the molecular basis of a compound's activity.

Potential Protein Targets for this compound

While direct and extensive docking studies on this compound are not yet prevalent in published literature, research on other phytocompounds from Rubia cordifolia allows for the inference of high-probability protein targets. These include:

-

Matrix Metalloproteinase-2 (MMP-2): Implicated in tissue remodeling, cancer cell invasion, and metastasis. Phytochemicals from Rubia cordifolia have been investigated as potential inhibitors of MMP-2.

-

Proteins of the Wnt Signaling Pathway: This pathway is crucial in cell fate determination, and its dysregulation is a hallmark of many cancers. Key proteins include β-catenin and GSK3β.

-

Proteins of the NF-kB Signaling Pathway: This pathway is a key regulator of inflammation and immune responses, and its aberrant activation is linked to chronic inflammatory diseases and cancer. The p50 subunit of NF-kB is a common target.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target in cancer therapy due to its role in cell proliferation and survival. Other compounds from Rubia cordifolia, such as Rubiadin, have been studied for their interaction with this target.

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical, yet plausible, quantitative data from a virtual screening of this compound against the aforementioned protein targets. These values are representative of what could be expected from such a study, based on the binding energies observed for similar natural products.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |

| MMP-2 | 1A6D | -8.5 | 1.5 | LEU83, ALA84, HIS120 |

| β-catenin | 1JDH | -7.9 | 4.2 | LYS312, GLY313, ARG316 |

| NF-kB (p50) | 1SVC | -8.2 | 2.1 | LYS52, SER243, ASP274 |

| EGFR Tyrosine Kinase | 1M17 | -7.5 | 8.9 | LEU718, VAL726, ALA743 |

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section details a standardized protocol for conducting in silico docking of this compound.

Software and Resource Requirements

-

Molecular Docking Software: AutoDock Vina, Glide, or GOLD

-

Molecular Visualization Tool: PyMOL, Chimera, or Discovery Studio

-

Protein Data Bank (PDB): For retrieval of target protein crystal structures.

-

Ligand Structure Database: PubChem or ZINC for obtaining the 3D structure of this compound.

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound (C30H48O4) from a chemical database like PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation.

-

Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.

-

Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., MMP-2, PDB ID: 1A6D) from the Protein Data Bank.

-

Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

-

Protonation: Add polar hydrogen atoms to the protein structure, as these are typically not resolved in X-ray crystallography.

-

Charge Assignment: Assign appropriate atomic charges to the protein residues.

Grid Generation and Docking Simulation

-

Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction software.

-

Grid Box Definition: Define a grid box that encompasses the identified binding site. The grid box defines the search space for the docking algorithm.

-

Docking Execution: Run the molecular docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore various conformations and orientations of this compound within the defined grid box.

Analysis of Results

-

Binding Affinity Evaluation: Analyze the output files to determine the binding energy (in kcal/mol) of the best-docked conformation. A more negative value indicates a stronger binding affinity.

-

Interaction Analysis: Visualize the docked complex using molecular graphics software to identify the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with this compound.

-

Pose Clustering: Group similar docked conformations (poses) to understand the predominant binding modes.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within the Wnt and NF-kB signaling pathways, based on its predicted interactions with key proteins.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS 80489-65-2 | ScreenLib [screenlib.com]

- 3. This compound supplier | CAS 80489-65-2 | AOBIOUS [aobious.com]

- 4. Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]

Methodological & Application

Application Note: Development of a Validated HPLC-UV Method for the Quantification of Rubifolic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Rubifolic acid.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) that has been isolated from plant species such as Rubia cordifolia. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Given its potential therapeutic applications, a robust and reliable analytical method is essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.

This application note details a systematic approach to developing a sensitive and specific HPLC-UV method for this compound. The method is designed to be suitable for quality control, pharmacokinetic studies, and other research applications.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol [1] |

| Chemical Class | Triterpenoid |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] |

HPLC-UV Method Development and Protocol

The development of a robust HPLC-UV method requires careful optimization of several chromatographic parameters. Based on the chemical nature of this compound as a triterpenoid, a reversed-phase HPLC method is proposed. Triterpenoids often lack strong chromophores, necessitating UV detection at lower wavelengths, typically in the range of 205-210 nm.[3][4]

3.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol (B129727)

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid or acetic acid (analytical grade)

-

Solvents for sample extraction (e.g., methanol, ethanol, or a mixture of methanol/chloroform)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. The proposed starting conditions are outlined in Table 2.

| Parameter | Recommended Condition |

| HPLC Column | Reversed-phase C18 or C30, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 60% B; 2-25 min: 60-90% B; 25-30 min: 90% B; 30-32 min: 90-60% B; 32-35 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or optimal wavelength determined by PDA scan) |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

3.3. Standard and Sample Preparation Protocol

3.3.1. Preparation of Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.3.2. Sample Preparation from Plant Material (e.g., Rubia cordifolia roots)

-

Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a PDA detector. |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the specified concentration range. |

| Accuracy | Recovery should be within 98-102% for spiked samples at three different concentration levels. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be < 2% for multiple injections of the same standard and for analyses performed on different days. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Value] |

Table 5: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| 5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| 75 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 6: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2 | [Insert Value] |

| Theoretical Plates | > 2000 | [Insert Value] |

| Resolution | > 2 (from nearest eluting peak) | [Insert Value] |

Biological Context: Triterpenoids and Signaling Pathways

Triterpenoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory conditions. A common target for many triterpenoids is the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating a simplified representation of how a triterpenoid like this compound might inhibit the PI3K/AKT/mTOR signaling pathway, leading to anti-cancer effects.

Caption: Triterpenoid inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the development and validation of the HPLC-UV method for this compound.

Caption: Workflow for HPLC-UV method development and validation.

Conclusion

This application note provides a detailed and systematic protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method is simple, accurate, and precise, making it a valuable tool for researchers in natural product chemistry, pharmacology, and quality control. The provided workflows and diagrams offer a clear guide for the implementation of this analytical procedure.

References

Application Notes and Protocols for Cell-Based Assays Using Rubifolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction